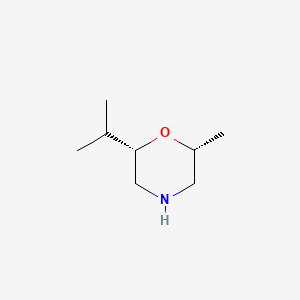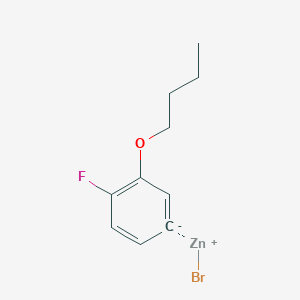
(3-n-Butyloxy-4-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-n-Butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds through cross-coupling reactions, such as the Negishi coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-n-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-4-fluorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(3-n-Butyloxy-4-fluorophenyl) bromide+Zn→(3-n-Butyloxy-4-fluorophenyl)zinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-n-Butyloxy-4-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Organic halides or triflates, palladium catalysts, and ligands.
Conditions: Typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to moderate heating (e.g., 50-80°C).
Major Products: The major products of these reactions are the coupled organic compounds, where the (3-n-butyloxy-4-fluorophenyl) group is attached to another organic moiety.
Applications De Recherche Scientifique
(3-n-Butyloxy-4-fluorophenyl)zinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the preparation of biologically active compounds and drug candidates.
Medicine: Utilized in the development of new therapeutic agents and diagnostic tools.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (3-n-butyloxy-4-fluorophenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers the (3-n-butyloxy-4-fluorophenyl) group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the organic halide or triflate substrate.
Comparaison Avec Des Composés Similaires
- Butylzinc bromide
- 3-Cyano-4-fluorophenylzinc bromide
- (4-Fluorobutyl)zinc bromide
Comparison: (3-n-Butyloxy-4-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorophenyl groups, which can impart specific reactivity and selectivity in cross-coupling reactions. Compared to butylzinc bromide, it offers additional functionalization through the fluorophenyl group, which can be advantageous in the synthesis of more complex molecules. Similarly, it differs from 3-cyano-4-fluorophenylzinc bromide by the presence of the butyloxy group, which can influence the electronic properties and reactivity of the compound.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-8-12-10-7-5-4-6-9(10)11;;/h4,6-7H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BDEUKTGDRHBVOY-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



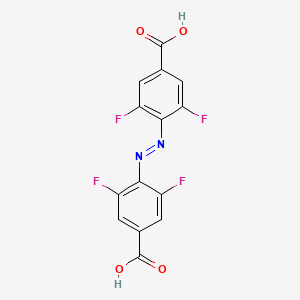

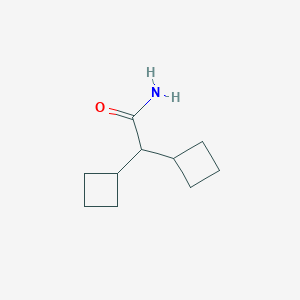
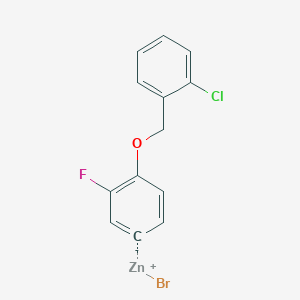
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

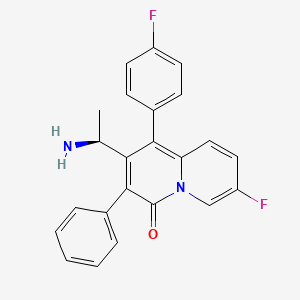
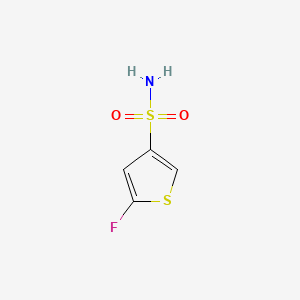
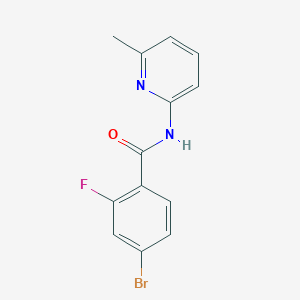
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
